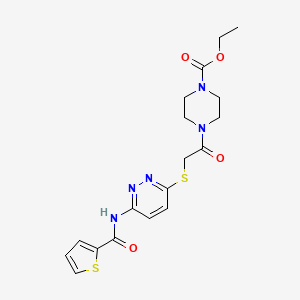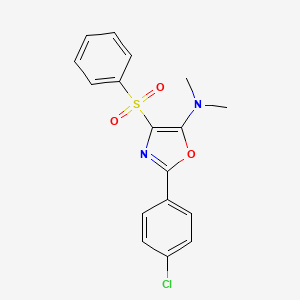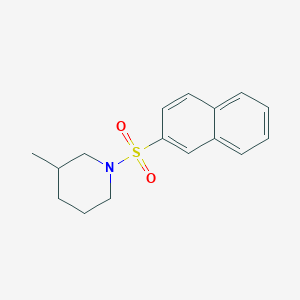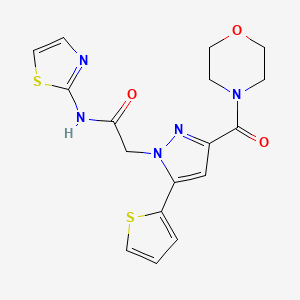
2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Quinoline derivatives, such as “2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide”, are utilized in various areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the synthesis of quinoline and its analogues .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Potential Therapeutic Applications
A study by Yang et al. (2017) discusses the synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and similar structures, which are relevant to 2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide. These compounds can form coordinate bonds with metal ions like Mn(II) and Fe(II) and are potentially useful for targeted delivery of nitric oxide to biological sites such as tumors. The release of nitric oxide can be triggered by irradiation with long-wavelength light, indicating potential therapeutic applications in cancer treatment (Yang et al., 2017).
2. Coordination Behavior and Biological Interactions
The work of Omondi et al. (2021) explores carboxamide palladium(II) complexes, including N-(quinolin-8-yl)picolinamide and related structures. These complexes show significant interaction with DNA and proteins, such as bovine serum albumin, indicating their potential in biochemical applications. The study also reports the in vitro cytotoxic activities of these complexes against various cancer cell lines, suggesting their relevance in cancer research (Omondi et al., 2021).
3. Corrosion Inhibition Properties
Erami et al. (2019) investigated the use of carboxamide ligands, including N-(quinolin-8-yl)quinoline-2-carboxamide, as corrosion inhibitors for mild steel in hydrochloric acid solution. Their findings suggest that such compounds can act effectively as corrosion inhibitors, which is important in industrial applications, particularly in metal protection and preservation (Erami et al., 2019).
4. Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase
Research by Degorce et al. (2016) on a series of 3-quinoline carboxamides, which are structurally similar to 2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide, reveals their potential as inhibitors of ATM kinase. These compounds have been optimized for oral administration and could be significant in the study of diseases related to ATM kinase malfunction, such as ataxia telangiectasia (Degorce et al., 2016).
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-2-22-17-13(8-5-11-19-17)16(21)20-14-9-3-6-12-7-4-10-18-15(12)14/h3-11H,2H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSVXXZZMAYBLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC=N1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2402650.png)
![2-Chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide](/img/structure/B2402651.png)

![tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate](/img/structure/B2402653.png)
![3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2402655.png)

![Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2402658.png)
![N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2402660.png)
